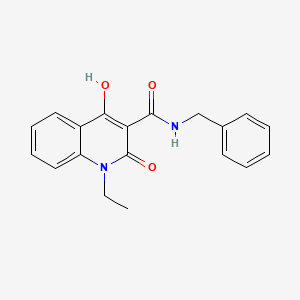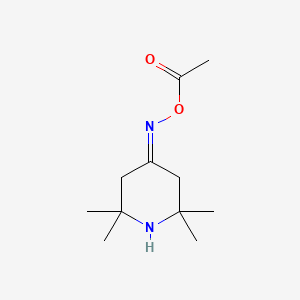
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime, also known as TEMPO, is a stable and versatile nitroxyl radical that has been widely used in various fields of research. TEMPO has a unique structure that makes it a valuable tool for studying radical reactions, oxidation, and reduction processes.
科学研究应用
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been widely used in various fields of research, including organic chemistry, polymer science, and biochemistry. In organic chemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a catalyst for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. In polymer science, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a stabilizer for polymerization reactions, as well as a mediator for the synthesis of block copolymers. In biochemistry, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is used as a probe for studying radical reactions in biological systems, such as the oxidation of lipids and proteins in cells.
作用机制
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime acts as a nitroxyl radical, which means that it has an unpaired electron in its outer shell. This unpaired electron can interact with other molecules, either by accepting or donating electrons. In oxidation reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime accepts electrons from the substrate, which results in the formation of a stable nitroxide radical and the oxidation of the substrate. In reduction reactions, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime donates electrons to the substrate, which results in the reduction of the substrate and the formation of a stable nitroxide radical.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and aging. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in cells and tissues.
实验室实验的优点和局限性
One of the main advantages of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in lab experiments is its stability. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a stable radical that can be stored for long periods of time without decomposing. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is also easy to handle and can be used in a wide range of solvents. However, one of the limitations of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is its high cost. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is a relatively expensive reagent, which can limit its use in some experiments.
未来方向
There are many future directions for 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime research, including the development of new synthesis methods, the application of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in new fields of research, and the optimization of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based reactions. One potential area of research is the use of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in drug discovery. 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is the development of new 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime-based catalysts for organic synthesis and polymerization reactions. Overall, 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has a bright future in scientific research, and its potential applications are vast and varied.
合成方法
2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can be synthesized from 2,2,6,6-tetramethylpiperidine by oxidation with sodium hypochlorite or sodium bromate in the presence of a catalyst. The resulting 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime is then converted to its O-acetyloxime derivative by reaction with acetic anhydride. The overall yield of 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime synthesis is about 70-80%.
属性
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)15-12-9-6-10(2,3)13-11(4,5)7-9/h13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVDTPQONPPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1CC(NC(C1)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)
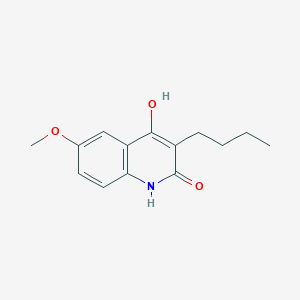
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
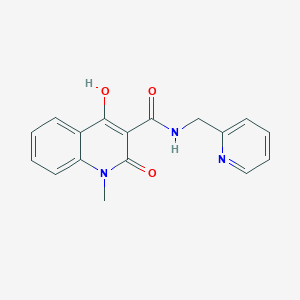

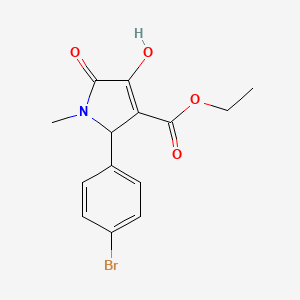
![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)



